Blastmycetin F
Description
Blastmycetin F is a secondary metabolite belonging to the teleocidin family, a class of indole alkaloids originally isolated from Streptomyces species. These compounds are structurally characterized by fused bicyclic or tricyclic indole-lactam systems, which confer unique bioactivity, particularly as protein kinase C (PKC) activators . This compound shares a core indolactam structure with other blastmycetins but is distinguished by specific substituents and stereochemical modifications.
Properties
CAS No. |
156312-08-2 |
|---|---|
Molecular Formula |
C22H28N4O3 |
Molecular Weight |
396.5 g/mol |
IUPAC Name |
(10S,13S)-2-(3,4-dihydro-2H-pyrrole-5-carbonyl)-13-(hydroxymethyl)-9-methyl-10-propan-2-yl-3,9,12-triazatricyclo[6.6.1.04,15]pentadeca-1,4(15),5,7-tetraen-11-one |
InChI |
InChI=1S/C22H28N4O3/c1-12(2)20-22(29)24-13(11-27)10-14-18-15(6-4-8-17(18)26(20)3)25-19(14)21(28)16-7-5-9-23-16/h4,6,8,12-13,20,25,27H,5,7,9-11H2,1-3H3,(H,24,29)/t13-,20-/m0/s1 |
InChI Key |
CKUVDIKBGLVWTK-RBZFPXEDSA-N |
SMILES |
CC(C)C1C(=O)NC(CC2=C(NC3=C2C(=CC=C3)N1C)C(=O)C4=NCCC4)CO |
Isomeric SMILES |
CC(C)[C@H]1C(=O)N[C@@H](CC2=C(NC3=C2C(=CC=C3)N1C)C(=O)C4=NCCC4)CO |
Canonical SMILES |
CC(C)C1C(=O)NC(CC2=C(NC3=C2C(=CC=C3)N1C)C(=O)C4=NCCC4)CO |
Other CAS No. |
156312-08-2 |
Synonyms |
blastmycetin F |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Findings
Structural Determinants of Activity :
- The methyl group at C12 in Blastmycetin B and F (hypothesized) enhances hydrophobicity, facilitating membrane penetration and PKC binding . Blastmycetin C, lacking this methyl group, shows reduced cytotoxicity, suggesting this substituent is critical for bioactivity.
- The 2-oxo group in 2-Oxo-indolactam V destabilizes the lactam ring, diminishing PKC activation efficacy compared to this compound .
Dimerization Effects: Blastmycetin A’s dimeric structure doubles its interaction sites with PKC’s C1 domain, resulting in higher binding affinity than monomeric analogs like this compound . This highlights the role of molecular complexity in target engagement.
Toxicity vs. Therapeutic Potential: While Blastmycetin B’s strong tumor-promoting activity limits its therapeutic use, this compound’s moderate PKC activation profile suggests a safer window for pharmacological exploration .
Q & A
Q. How should researchers resolve contradictions in reported mechanisms of action for this compound across studies?
- Methodological Answer : Conduct comparative assays under identical experimental conditions (e.g., cell lines, incubation times). Use CRISPR-based gene knockout models to validate target specificity. Apply contradiction analysis frameworks (e.g., TRIZ) to identify methodological divergences, such as differences in assay endpoints or confounding variables like endotoxin contamination .
Q. What mixed-methods approaches integrate omics data to elucidate this compound’s pharmacological interactions?
- Methodological Answer : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to map pathway perturbations. Validate findings with functional assays (e.g., enzyme inhibition kinetics). Use causal network modeling to distinguish direct targets from downstream effects. Triangulate results with qualitative data (e.g., literature meta-analysis) to contextualize mechanisms .
Q. How can researchers optimize in vivo pharmacokinetic studies for this compound while adhering to ethical guidelines?
- Methodological Answer : Use physiologically based pharmacokinetic (PBPK) modeling to minimize animal use. For in vivo trials, select species with metabolic homology to humans (e.g., murine CYP450 isoforms). Include staggered dosing cohorts and terminal sampling to reduce individual variability. Document ethical approvals and compliance with ARRIVE guidelines in supplementary materials .
Data Analysis and Reproducibility
Q. What criteria ensure robust validation of this compound’s cytotoxicity data in heterogeneous cell populations?
- Methodological Answer : Apply stringent quality control: exclude datasets with >20% variability in technical replicates. Use flow cytometry to confirm cell viability and apoptosis markers (e.g., Annexin V/PI). Cross-validate with orthogonal assays (e.g., ATP luminescence). Report effect sizes with 95% confidence intervals to enhance interpretability .
Q. How should researchers document synthetic protocols for this compound analogs to ensure reproducibility?
- Methodological Answer : Provide step-by-step synthetic routes in supplementary files, including reaction monitoring (TLC/HPLC), purification gradients, and spectroscopic validation. For novel intermediates, report melting points, optical rotation, and elemental analysis. Use CIF files for crystallographic data .
Tables for Reference
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

